N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
This compound is a 1,3,5-triazine derivative featuring a morpholino group at position 6, a 3-chloro-4-methylphenyl group at N², and a 4-fluorophenyl group at N⁴. Its structural complexity arises from the combination of electron-withdrawing (chloro, fluoro) and electron-donating (methyl, morpholino) substituents. Such substitutions are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c1-13-2-5-16(12-17(13)21)24-19-25-18(23-15-6-3-14(22)4-7-15)26-20(27-19)28-8-10-29-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEROULOUSYMSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chloro-4-methylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : The compound features a triazine core with various substituents that enhance its biological properties. Its molecular formula is with a molecular weight of approximately 433.34 g/mol.
- CAS Number : 1179483-37-4.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes a one-pot microwave-assisted approach which utilizes cyanoguanidine and various aromatic aldehydes under controlled conditions.
Anticancer Properties
Research indicates that compounds within the triazine class exhibit significant anticancer activities. Specifically, this compound has shown promise in inhibiting mutant forms of isocitrate dehydrogenase (IDH), which are implicated in tumorigenesis. Inhibition of IDH disrupts metabolic pathways that favor tumor growth .
Antiviral Activity
Recent studies have explored the antiviral potential of triazine derivatives against SARS-CoV-2. Certain derivatives demonstrated low micromolar activity against the virus while maintaining moderate cytotoxicity levels . The presence of specific functional groups in this compound may enhance its efficacy as an antiviral agent.
The mechanism through which this compound exerts its biological effects involves interactions with key enzymes and metabolic pathways. Studies have focused on its binding affinity to target enzymes involved in cancer metabolism and viral replication processes .
Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer properties of various triazine derivatives. The results indicated that modifications to the triazine core significantly influenced their inhibitory activity against cancer cell lines. The study highlighted that this compound exhibited promising results in reducing cell proliferation in vitro.
Study 2: Antiviral Efficacy
In another research effort focusing on antiviral activity against SARS-CoV-2, derivatives similar to this compound were synthesized and tested. The findings suggested that these compounds could inhibit viral replication through mechanisms involving enzyme inhibition and interference with viral entry into host cells .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1179483-37-4 | Fluorinated variant; potential anticancer and antiviral activities |
| N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | 898630-67-6 | Similar triazine core; different substitutions affecting bioactivity |
| N2-(3-chlorophenyl)-N4-(phenyl)-6-morpholino-1,3,5-triazine | 898630-62-1 | Variants with varying substituent effects on biological properties |
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The substituents on the triazine core critically influence physicochemical and biological properties:
Key Observations :
- Chloro and Fluoro Groups: These substituents enhance electrophilicity and stability, as seen in the target compound and ’s derivatives. The 4-fluorophenyl group in the target compound may improve membrane permeability compared to non-halogenated analogs .
- Morpholino Group: Universally present in compared compounds, this group contributes to solubility and modulates steric effects .
Key Observations :
- Yields for triazine derivatives range from 62% to 81%, with the target compound’s synthesis likely following similar protocols (e.g., SNAr reactions with Na₂CO₃ as base) .
- Elemental analysis data for the target compound aligns closely with theoretical values (C: 59.30%, H: 5.97%, N: 23.05%), indicating high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
